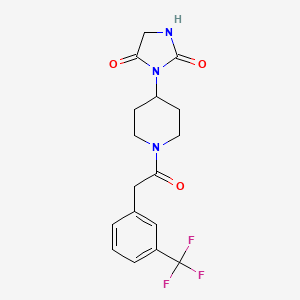

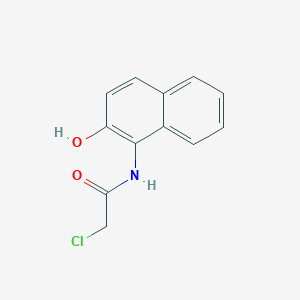

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is a chemical compound with the molecular formula C12H10ClNO2 . It has a molecular weight of 235.67 . This compound is used extensively in scientific research due to its wide-ranging applications.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, chloro-acetic acid N′-(2-hydroxy-naphthalen-1-ylmethylene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazide has been synthesized and characterized by X-ray diffraction and IR, NMR, and UV–Vis spectroscopic methods .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction, NMR, IR, and UV–Vis spectral techniques . The InChI code for 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is 1S/C12H10ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15) .Wissenschaftliche Forschungsanwendungen

Synthesis Process

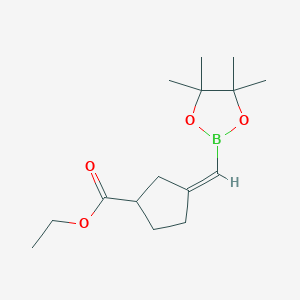

The compound 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide has been synthesized through a direct three-component reaction. This reaction involves the condensation of aldehydes, 2-naphthol, and acetamide or piperidine, using Fe3O4 magnetic nanoparticles as a catalyst. The process has been demonstrated to be highly efficient under ultrasound irradiation. Optimal results for the synthesis were found under solvent-free conditions and for the preparation of N -((2-hydroxynaphthalen-1-yl)(aryl)methyl)acetamide in acetic acid under ultrasound irradiation at 80°C. Notable benefits of this methodology include clean methodologies, easy workup procedure, and high yields (Mokhtary & Torabi, 2017).

Applications in Synthesis of Derivatives

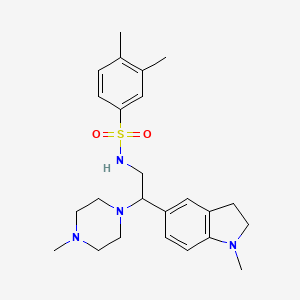

The compound serves as a precursor in the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives. This process involves a one-pot three-component synthesis using 2-naphthol, aldehydes, and amides, catalyzed by DBU in ethanol as a solvent. The method is advantageous due to its good yields, eco-friendliness, straightforward protocol, short reaction times, and mild reaction conditions (Raju et al., 2022).

Antimicrobial Studies

A study has characterized the compound synthesized from 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2. The resultant product was further used in the synthesis of other compounds, which were then screened for antimicrobial activity. These compounds demonstrated excellent antimicrobial properties, attributed to the presence of chlorine on the main nucleus (Sherekar - et al., 2022).

Free Radical Scavenging Activity

The compound N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a derivative of 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide, has been reported to exhibit significant free radical scavenging activity. This was demonstrated through various in vitro assays and supported by quantum chemistry calculations. BHMA was found to be a potent free radical scavenger, comparable in activity to well-known antioxidants BHT and BHA. The study provides insights into the main antioxidant mechanisms for all possible sites of BHMA, indicating that the OH bond is more active for trapping free radicals than the NH/CH bonds (Boudebbous et al., 2021).

Eigenschaften

IUPAC Name |

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-7-11(16)14-12-9-4-2-1-3-8(9)5-6-10(12)15/h1-6,15H,7H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYXEJHVUOSIKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2NC(=O)CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2640139.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2640140.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2640142.png)

![N-1,3-benzodioxol-5-yl-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2640144.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2640145.png)

![1-(4-fluorophenyl)-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2640147.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2640149.png)

![6-ethyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2640151.png)

![1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol](/img/structure/B2640152.png)

![1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2640155.png)